molecular formula C10H12Se4 B1583116 Tetramethyltetraselenafulvalene CAS No. 55259-49-9

Tetramethyltetraselenafulvalene

Cat. No. B1583116
CAS RN: 55259-49-9
M. Wt: 448.1 g/mol
InChI Key: YMWLPMGFZYFLRP-UHFFFAOYSA-N
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Description

Tetramethyltetraselenafulvalene (TMTSF) is a compound with the molecular formula C10H12Se4 . It is known for its superconducting properties when used in salts and charge-transfer complexes .


Molecular Structure Analysis

The molecular structure of TMTSF is described by the IUPAC Standard InChI: InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 4 selenium atoms .


Chemical Reactions Analysis

TMTSF has been used in the creation of single-crystal field-effect transistors, exhibiting clear signatures of the intrinsic transport properties of the material . It also reacts with SnX4 (X = Cl or Br) in MeCN to give [ttf]2[SnX6]. The corresponding TMTSF salt is also obtained as an acetonitrile solvate, [tmtsf]2[SnCl6]·MeCN, by the reaction of TMTSF with SnCl4 in MeCN .


Physical And Chemical Properties Analysis

TMTSF exhibits semiconducting behavior with a room temperature conductivity of 0.2 S·cm−1 and an activation energy of 34 meV at ambient pressure . It also shows clear signatures of the intrinsic transport properties of the material when used in single-crystal field-effect transistors .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Magnetochemistry .

Summary of the Application

TMTSF is used to create a new molecular conductor, (TMTSF)5[Dy(NCS)4(NO3)2]CHCl3, using the electrochemical oxidation method . The partially-oxidized TMTSF molecules form a one-dimensional column structure .

Methods of Application or Experimental Procedures

The electrochemical oxidation method is used to prepare the complex. The TMTSF cation constituted the first organic superconductor of (TMTSF)2PF6 .

Results or Outcomes

The crystal shows a semiconducting behavior with a room temperature conductivity of 0.2 S·cm−1 and an activation energy of 34 meV at ambient pressure .

2. Application in Electronics

Specific Scientific Field

This application falls under the field of Electronics .

Summary of the Application

TMTSF is used in single-crystal field-effect transistors . The electrical characteristics of these transistors exhibit clear signatures of the intrinsic transport properties of the material .

Methods of Application or Experimental Procedures

A combined experimental and theoretical study of TMTSF single-crystal field-effect transistors was performed . A simple, well-defined model based on physical parameters was presented .

Results or Outcomes

The analysis enabled the reliable extraction of the density and characteristic energy of shallow and deep traps in the material . The findings provide indications as to the origin of shallow traps in TMTSF transistors .

Safety And Hazards

TMTSF is considered hazardous. It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

TMTSF has been used in the creation of a new molecular conductor of (TMTSF)5[Dy(NCS)4(NO3)2]CHCl3, which was prepared using the electrochemical oxidation method . This complex crystallizes in the Cmc21 (36) space group, where the partially-oxidized TMTSF molecules form a 1D (one-dimensional) column structure . This indicates potential future directions for the use of TMTSF in the creation of new molecular conductors.

properties

IUPAC Name

2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWLPMGFZYFLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Se4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203773
Record name Tetramethyltetraselenafulvalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyltetraselenafulvalene

CAS RN

55259-49-9
Record name Tetramethyltetraselenafulvalene
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Record name 55259-49-9
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Record name Tetramethyltetraselenafulvalene
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Record name 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,940
Citations
F Wudl, E Aharon-Shalom, SH Bertz - The Journal of Organic …, 1981 - ACS Publications
3 start with 3, which could be carried on to the target by the route developed for the protio material (see Scheme II). 6, 7 There are two principal approaches to such a labeled product:(a) …
Number of citations: 30 pubs.acs.org
CS Jacobsen, DB Tanner, K Bechgaard - Physical Review B, 1983 - APS
The electronic structure of the organic conductors bis-tetramethyltetraselenafulvalene-X [(TMTSF) 2 X] and bis-tetramethyltetrathiafulvalene-X [(TMTTF) 2 X] has been investigated by …
Number of citations: 205 journals.aps.org
JM Williams, MA Beno, JC Sullivan… - Journal of the …, 1983 - ACS Publications
The 2: 1 TMTSF salts discussed here are triclinic, space group FI, and contain anions possessing octahedral or tetrahedral symmetry. The structures are characterized by (sometimes) …
Number of citations: 29 pubs.acs.org
K Kondo, G Matsubayashi, T Tanaka… - Journal of the …, 1984 - pubs.rsc.org
Tetrathiafulvalene (ttf) reacts with SnX4(X = Cl or Br) in MeCN to give [ttf]2[SnX6]. The corresponding tetramethyltetraselenafulvalene (tmtsf) salt also is obtained as an acetonitrile …
Number of citations: 29 pubs.rsc.org
SSP Parkin, M Ribault, D Jerome… - Journal of Physics C …, 1981 - iopscience.iop.org
The authors report resistivity measurements along the high-conductivity axis of (TMTSF) 2 ClO 4,(TMTSF) 2 TaF 6 and (TMTSF) 2 SbF 6 for various hydrostatic pressures up to 12.5 kbar, …
Number of citations: 134 iopscience.iop.org
K Mortensen, Y Tomkiewicz, K Bechgaard - Physical Review B, 1982 - APS
The anisotropy in the static magnetic susceptibility of bis-tetramethyltetraselenafulvalene hexafluoroarsenate [(TMTSF) 2 As F 6] has been investigated above and below the metal-to-…
Number of citations: 161 journals.aps.org
K Bechgaard, CS Jacobsen, K Mortensen… - Solid State …, 1980 - Elsevier
The properties of five new highly conducting salts of TMTSF, (TMTSF) 2 X, X = PF 6 - , AsF 6 - , SbF 6 - , BF 4 - and NO 3 - are reported. The measurements include dc and mw …
Number of citations: 870 www.sciencedirect.com
T Otsubo, K Takimiya - Bulletin of the Chemical Society of Japan, 2004 - journal.csj.jp
… Further study along this guideline led to the development of tetramethyltetraselenafulvalene (5, TMTSF),11 which gave the first organic superconductors (TMTSF)2PF6 under pressure …
Number of citations: 94 www.journal.csj.jp
RAL Silva, IC Santos, V Gama, EB Lopes… - Crystal Growth & …, 2019 - ACS Publications
Four new charge transfer salts based on tetrathiafulvalene (TTF) or tetramethyltetraselenafulvalene (TMTSF) donors and transition metal complexes [M(dcdmp) 2 ] (dcdmp = 2,3-dicyano-…
Number of citations: 3 pubs.acs.org
P Rani, G Rajput, M Srivastava, RA Yadav - Journal of Molecular Structure, 2019 - Elsevier
The molecular, electronic and crystal structures of tetramethyltetraselenafulvalene (TMTSF) have been investigated. The experimental IR and Raman spectra and single crystal XRD for …
Number of citations: 2 www.sciencedirect.com

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